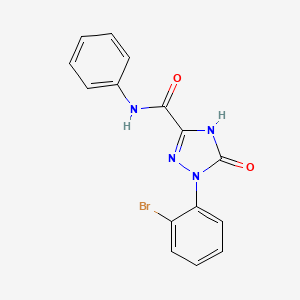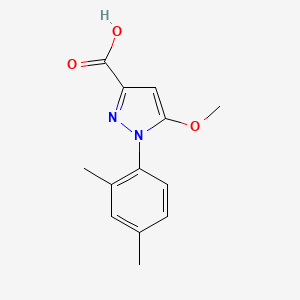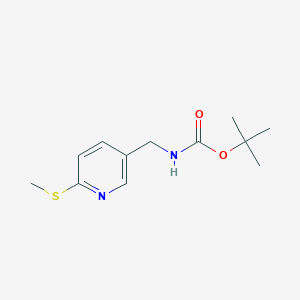
5-(4-Acetylphenoxy)furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 5-(4-acétylphénoxy)furan-2-carboxylique est un composé organique appartenant à la classe des dérivés du furane. Il se caractérise par la présence d'un cycle furane substitué par un groupe acide carboxylique et un groupe phénoxy portant un substituant acétyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 5-(4-acétylphénoxy)furan-2-carboxylique implique généralement la réaction du 4-acétylphénol avec l'acide furan-2-carboxylique dans des conditions spécifiques. Une méthode courante consiste à utiliser un réactif de couplage tel que le dicyclohexylcarbodiimide (DCC) en présence d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP) pour faciliter la réaction d'estérification. La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane à température ambiante .
Méthodes de production industrielle
Bien que les méthodes de production industrielle détaillées de l'acide 5-(4-acétylphénoxy)furan-2-carboxylique ne soient pas largement documentées, l'approche générale impliquerait la mise à l'échelle des procédures de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles, l'utilisation de réacteurs à flux continu et la garantie de la pureté du produit final par recristallisation ou techniques chromatographiques .
Analyse Des Réactions Chimiques
Types de réactions
L'acide 5-(4-acétylphénoxy)furan-2-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe acétyle peut être oxydé pour former des acides carboxyliques ou d'autres dérivés oxydés.
Réduction : Le groupe carbonyle dans la partie acétyle peut être réduit en alcool.
Substitution : Le groupe phénoxy peut participer à des réactions de substitution électrophile aromatique.
Réactifs et conditions courants
Oxydation : Réactifs comme le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) en conditions acides.
Réduction : Réactifs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium aluminium (LiAlH₄).
Substitution : Électrophiles comme le brome (Br₂) ou des agents nitrants en présence d'un catalyseur.
Principaux produits
Oxydation : Formation d'acide 5-(4-carboxyphénoxy)furan-2-carboxylique.
Réduction : Formation d'acide 5-(4-hydroxyphénoxy)furan-2-carboxylique.
Substitution : Formation de divers dérivés phénoxy substitués.
Applications De Recherche Scientifique
L'acide 5-(4-acétylphénoxy)furan-2-carboxylique a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme brique dans la synthèse de molécules organiques plus complexes.
Biologie : Investigué pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme un intermédiaire pharmaceutique potentiel pour le développement de médicaments.
Industrie : Utilisé dans la production de matériaux de pointe, tels que des polymères et des résines.
Mécanisme d'action
Le mécanisme d'action de l'acide 5-(4-acétylphénoxy)furan-2-carboxylique dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles cellulaires telles que des enzymes ou des récepteurs, conduisant à la modulation des voies biochimiques. Le cycle furane et le groupe phénoxy peuvent faciliter la liaison à des cibles moléculaires spécifiques, influençant leur activité et leur fonction .
Mécanisme D'action
The mechanism of action of 5-(4-Acetylphenoxy)furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The furan ring and phenoxy group can facilitate binding to specific molecular targets, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 5-(4-hydroxyphénoxy)furan-2-carboxylique
- Acide 5-(4-méthoxyphénoxy)furan-2-carboxylique
- Acide 5-(4-bromophénoxy)furan-2-carboxylique
Unicité
L'acide 5-(4-acétylphénoxy)furan-2-carboxylique est unique en raison de la présence du groupe acétyle, qui peut influencer sa réactivité et son activité biologique. Le groupe acétyle peut subir diverses transformations chimiques, offrant une plate-forme polyvalente pour des modifications supplémentaires .
Propriétés
Formule moléculaire |
C13H10O5 |
|---|---|
Poids moléculaire |
246.21 g/mol |
Nom IUPAC |
5-(4-acetylphenoxy)furan-2-carboxylic acid |
InChI |
InChI=1S/C13H10O5/c1-8(14)9-2-4-10(5-3-9)17-12-7-6-11(18-12)13(15)16/h2-7H,1H3,(H,15,16) |
Clé InChI |
OVWRMHJKGPHSPN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11806500.png)













